molecular formula C15H22O6 B1230637 Bio acrylic resin CAS No. 25777-71-3

Bio acrylic resin

Cat. No.: B1230637
CAS No.: 25777-71-3
M. Wt: 298.33 g/mol
InChI Key: XBDAKYZJVVYINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bio acrylic resin is a type of polymer that is synthesized from renewable resources such as vegetable oils, starch, and cellulose. It is an eco-friendly alternative to traditional petroleum-based acrylic resins, which are non-biodegradable and harmful to the environment. This compound has gained significant attention in recent years due to its potential applications in various fields such as coatings, adhesives, and biomedical materials.

Scientific Research Applications

Dentistry Applications

Bio acrylic resins, especially in dentistry, have been a subject of considerable research. These resins are extensively used in prosthetics and orthodontics due to their desirable properties. They have been developed for use in various dental appliances, including dentures and restorative materials. Recent studies have focused on enhancing the mechanical and biological properties of these resins, such as by adding mineral or natural fibers, nanofillers, and through surface modifications. These improvements aim to reduce the presence of residual monomers and enhance the overall performance of dental appliances made from acrylic resins (Raszewski et al., 2021).

Material Science and Industrial Applications

In the field of materials science, bio acrylic resins are being explored for their potential in creating more environmentally friendly materials. Research includes the synthesis of epoxidized palm oil acrylate from epoxidized palm oil products, aiming to provide a more sustainable alternative to traditional resins used in industries. These resins show promise in UV free radical polymerization, offering potential applications in coatings, adhesives, and composite materials (Salih et al., 2015). Furthermore, the development of vegetable oil-derived formulated resins as alternatives to conventional fossil-based resins is another significant advancement. These bio-resourced alloys could be utilized in adhesives, polymer–matrix composites, and surface coating applications (Karami et al., 2019).

Biocompatibility and Antimicrobial Properties

Biocompatibility is a critical aspect of acrylic resins, especially in dental applications. Contemporary research has focused on developing acrylic denture base materials with antimicrobial properties to combat microbial colonization. This includes the investigation of potential antimicrobial polymer formulations and their applicability in clinical settings (Sivakumar et al., 2013). Additionally, studies on the biodegradation of acrylic-based resins in the oral environment have highlighted the importance of understanding the effects of saliva, chewing, and dietary changes on these materials. This research is crucial for evaluating the long-term clinical impact of these materials and developing more biocompatible alternatives (Bettencourt et al., 2010).

Mechanism of Action

Target of Action

Bio acrylic resin, a type of polymer, is primarily targeted towards a wide range of applications, including coatings, adhesives, and plastics . The primary role of this compound is to replace petrochemical-based ingredients with plant-based alternatives, thereby offering a more sustainable solution .

Mode of Action

This compound is synthesized from renewable sources such as lignocellulosic materials . The monomers of this compound are produced using a mass balance approach . The resulting bio-attributed specialty acrylic additives and resins offer the same high quality and performance as traditional acrylic resins .

Biochemical Pathways

The synthesis of this compound involves several biochemical pathways. The raw materials, such as plants, corn, and sugarcane, are processed to create a polymer . The exact composition of bio-resins can vary depending on the source of the raw materials and the manufacturing process .

Result of Action

The use of this compound results in products that have the same high quality and performance as those made with traditional acrylic resins . Moreover, these products have the added benefit of being more environmentally friendly, as they are made from renewable resources and are biodegradable .

Action Environment

The action of this compound is influenced by environmental factors. The transition to this compound is a key milestone in the shift towards a more renewable and lower carbon economy . The replacement of fossil feedstock by bio/bio-circular feedstock supports the reduction of greenhouse gas emissions . Furthermore, the manufacturing process of bio-resins is typically carried out at lower temperatures and pressures than traditional resin production, making it a more environmentally-friendly option requiring less energy to produce .

Safety and Hazards

Resin printing involves handling chemicals that, if mishandled, can pose serious health risks . Despite its washability, water-washable resin still contains chemicals that can pose health risks if not handled properly . Proper protective equipment, including gloves, goggles, and protective clothing, should always be worn when handling resin materials .

Future Directions

With increasing concerns about the environment and sustainability, there is a growing need for alternative materials that have a lower impact on the environment . Bio-resins address these concerns by offering a more sustainable solution that is biodegradable, compostable, and made from renewable sources . The development of new materials is a constant goal in dentistry in order to obtain increasingly predictable rehabilitations .

Biochemical Analysis

Biochemical Properties

Bio acrylic resin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The resin interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds within the resin, leading to its degradation . Additionally, this compound can interact with proteins that have nucleophilic functional groups, facilitating esterification reactions . These interactions are crucial for the resin’s biodegradability and its integration into biological systems.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . The resin’s interaction with cell surface receptors can also modulate signaling pathways, impacting cell proliferation and differentiation . Furthermore, this compound has been observed to affect the cellular uptake of nutrients and waste products, thereby influencing overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and leading to either inhibition or activation of biochemical pathways . For instance, the resin’s interaction with esterases can result in the hydrolysis of ester bonds, facilitating its degradation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The resin’s stability is influenced by environmental factors such as temperature and pH, which can affect its degradation rate . Over time, this compound undergoes hydrolysis and other chemical reactions, leading to the formation of degradation products that can impact cellular function . Long-term studies have shown that this compound can have sustained effects on cell viability and metabolic activity, highlighting the importance of monitoring its temporal effects in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the resin may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as inflammation and tissue damage, underscoring the need for careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The resin can be metabolized by esterases, leading to the formation of smaller molecules that can enter central metabolic pathways such as the citric acid cycle . These metabolic processes can affect the overall metabolic flux and levels of key metabolites within cells . Understanding the metabolic pathways of this compound is essential for optimizing its use in biomedical and environmental applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The resin can be taken up by cells through endocytosis and transported to various cellular compartments . Binding proteins can facilitate the resin’s localization to specific tissues, influencing its accumulation and activity . The distribution of this compound within the body is crucial for its efficacy and safety in therapeutic and environmental applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The resin can be targeted to particular cellular compartments, such as the endoplasmic reticulum or lysosomes, through post-translational modifications and targeting signals . These localization patterns are important for the resin’s interaction with cellular machinery and its overall impact on cell function . Understanding the subcellular localization of this compound is essential for optimizing its use in various applications .

Properties

IUPAC Name

methyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4.C5H8O2/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4(2)5(6)7-3/h1,3,5-6H2,2,4H3;1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDAKYZJVVYINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC.CC(=C)C(=O)OCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9063-88-1, 142293-42-3, 25777-71-3
Record name 2-Propenoic acid, 2-methyl-, methyl ester, polymer with α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]poly(oxy-1,2-ethanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9063-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 1,1′-(1,2-ethanediyl) ester, polymer with methyl 2-methyl-2-propenoate, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142293-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene glycol dimethacrylate-methyl methacrylate copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25777-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70910869
Record name Ethane-1,2-diyl bis(2-methylprop-2-enoate)--methyl 2-methylprop-2-enoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25777-71-3, 108772-06-1
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester, polymer with methyl 2-methyl-2-propenoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethane-1,2-diyl bis(2-methylprop-2-enoate)--methyl 2-methylprop-2-enoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester, polymer with methyl 2-methyl-2-propenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a beaker are added the following ingredients: 632 g methyl methacrylate, 168 g ethylene glycol dimethacrylate, 20 g hexadecane, 266 g Ultraviolet Ray Absorber I, 28.8 g Aerosol OT-100 (dioctyl ester of sodium sulfosuccinic acid) and 16 g 2,2'-azobis(2,4-dimethylvaleronitrile) sold by DuPont under the trade name Vazo 52. The ingredients are stirred until all the solids are dissolved. This solution is added to 3360 g distilled water and stirred with a marine prop type agitator for 5 minutes. The mixture is passed through a Gaulin Mill operated at 3600 rpm, 0.5 gallon/minute flow and a gap of 0.01 inches. This material is then passed through a Crepaco Homogenizer operated at 5000 psi to form the final droplet size. 250 g of the droplet dispersion is placed in a bottle with 12.25 g of a deionized gelatin. The bottle is sealed and reacted in a tumble bath at 52 degrees C. for 16 hours. The particles prepared by this process are stable, contain 3 parts of polymer to 1 part of ultraviolet ray absorber, and have a mean size of about 182 nm.
Quantity
632 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bio acrylic resin
Reactant of Route 2
Reactant of Route 2
Bio acrylic resin
Reactant of Route 3
Reactant of Route 3
Bio acrylic resin
Reactant of Route 4
Reactant of Route 4
Bio acrylic resin
Reactant of Route 5
Reactant of Route 5
Bio acrylic resin
Reactant of Route 6
Reactant of Route 6
Bio acrylic resin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.